molecular formula C22H23Cl2N5O2 B11512202 3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11512202
M. Wt: 460.4 g/mol
InChI Key: KCWOYLVXBSCURE-UHFFFAOYSA-N
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Description

3-(3,4-DICHLOROPHENYL)-1-(4-METHOXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a unique combination of functional groups, including dichlorophenyl, methoxyphenyl, and triazoloazepinyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DICHLOROPHENYL)-1-(4-METHOXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl and methoxyphenyl intermediates, followed by their coupling with the triazoloazepinyl moiety under controlled conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and azepine derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DICHLOROPHENYL)-1-(4-METHOXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-DICHLOROPHENYL)-1-(4-METHOXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-DICHLOROPHENYL)-1-(4-METHOXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-DICHLOROPHENYL)-1-(4-METHOXYPHENYL)-1-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is unique due to its combination of dichlorophenyl, methoxyphenyl, and triazoloazepinyl moieties, which confer distinct chemical and biological properties not found in simpler compounds like dichloroaniline or caffeine.

Properties

Molecular Formula

C22H23Cl2N5O2

Molecular Weight

460.4 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C22H23Cl2N5O2/c1-31-17-9-7-16(8-10-17)29(22(30)25-15-6-11-18(23)19(24)13-15)14-21-27-26-20-5-3-2-4-12-28(20)21/h6-11,13H,2-5,12,14H2,1H3,(H,25,30)

InChI Key

KCWOYLVXBSCURE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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